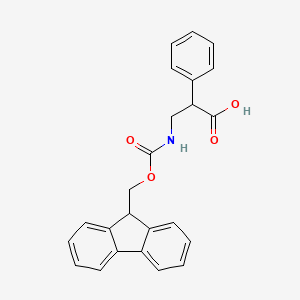

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid

Vue d'ensemble

Description

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 3-(Fmoc-amino)-2-phenylpropionic acid, also known as 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid or (+/-)-3-(Fmoc-amino)-2-phenylpropionic acid, are amino acids and peptides . The Fmoc group is used as a protective group for amines in organic synthesis . It is particularly used in the process of peptide synthesis .

Mode of Action

The Fmoc group acts as a protective group for the amino group of amino acids during peptide synthesis . The protection of the amino group is necessary for the formation of the peptide bond, which requires the activation of the carboxyl group of an amino acid . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides . It is integrated into the synthesis methods, allowing for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to self-assembly features .

Pharmacokinetics

The fmoc group’s stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid is noted . This stability could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the action of 3-(Fmoc-amino)-2-phenylpropionic acid is the formation of peptides through the chemical synthesis process . The Fmoc group allows for the efficient synthesis of peptides, contributing to the development of various structures that serve as bio-organic scaffolds for diverse applications .

Action Environment

The action of 3-(Fmoc-amino)-2-phenylpropionic acid can be influenced by environmental factors such as the solvent used. For instance, the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions . The reaction proved to be chemoselective in the presence of ambident nucleophiles .

Analyse Biochimique

Biochemical Properties

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amino acids in peptide synthesis. The Fmoc group is used to temporarily protect the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. This compound interacts with enzymes such as peptidases and proteases, which can cleave the Fmoc group under specific conditions, allowing for the sequential addition of amino acids to form peptides . Additionally, it interacts with various biomolecules involved in the synthesis and modification of peptides, ensuring the accuracy and efficiency of the process.

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by facilitating the production of peptides and proteins, which are essential for various cellular processes. This compound can impact cell signaling pathways by enabling the synthesis of signaling peptides and proteins that regulate cellular communication . Furthermore, it can affect gene expression by allowing the production of transcription factors and other regulatory proteins that control gene activity. The compound also plays a role in cellular metabolism by contributing to the synthesis of enzymes and other proteins involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the protection and deprotection of amino groups in amino acids. The Fmoc group binds to the amino group, preventing unwanted reactions during peptide synthesis. When the Fmoc group is removed by specific enzymes or chemical reagents, the amino group is exposed, allowing for the formation of peptide bonds . This mechanism ensures the sequential addition of amino acids in the correct order, leading to the synthesis of peptides and proteins with high fidelity. The compound also interacts with various biomolecules involved in peptide synthesis, including enzymes, cofactors, and other proteins, to facilitate the process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable at room temperature and can be stored for extended periods without significant degradation . Under certain conditions, such as exposure to light or extreme pH, the Fmoc group may degrade, affecting the compound’s efficacy in peptide synthesis. Long-term studies have shown that the compound maintains its protective properties over time, ensuring consistent results in peptide synthesis experiments.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amino groups during peptide synthesis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s protective effects are outweighed by its toxic effects, highlighting the importance of optimizing dosage in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which cleave the Fmoc group to expose the amino group for peptide bond formation . The compound also affects metabolic flux by influencing the availability of amino acids for peptide synthesis, thereby impacting the overall rate of protein production. Additionally, it interacts with cofactors and other biomolecules involved in metabolic pathways, ensuring the efficient synthesis of peptides and proteins.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound may bind to transport proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within cells can affect its efficacy in peptide synthesis, as well as its potential toxicity at higher concentrations.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where peptide synthesis occurs, or to other organelles involved in protein processing and modification. The subcellular localization of the compound can impact its activity and function, ensuring that it exerts its protective effects in the appropriate cellular context.

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTZPWOHBIHMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373279 | |

| Record name | Fmoc-beta2-DL-Homophe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683217-60-9 | |

| Record name | Fmoc-beta2-DL-Homophe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.